(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate
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Overview
Description
Synthesis Analysis
This involves detailing the process used to create the compound. It may include the starting materials, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its behavior as a reactant or as a product, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Photochemistry and Photodegradation in Pesticides : One study investigated the photodegradation of Azinphos-ethyl, a compound related to 4-oxobenzo[d][1,2,3]triazin, highlighting its significance in understanding pesticide degradation under light exposure (Abdou, Sidky, & Wamhoff, 1987).
Antioxidant and Antitumor Activities : Another research evaluated the antioxidant and antitumor activities of some nitrogen heterocycles, including derivatives of 4-oxobenzo[d][1,2,3]triazin, revealing their potential in medical applications (El-Moneim, El‐Deen, & El-Fattah, 2011).
Synthesis and Biological Evaluation for Healthcare : A study focused on the synthesis and molecular docking of benzotriazines, which are closely related to 4-oxobenzo[d][1,2,3]triazin, for antibacterial and anticancer evaluation, emphasizing the significance of these compounds in developing new healthcare solutions (Rayes, Ali, Fathalla, & Mahmoud, 2019).
Development of Efficient Condensing Agents : Research on compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, related to 4-oxobenzo[d][1,2,3]triazin, has contributed to the development of new condensing agents used in chemical syntheses, indicating the utility of these compounds in chemical manufacturing processes (Kunishima et al., 1999).
Anti-Alzheimer Agents Development : A study synthesized novel 4-oxobenzo[d]1,2,3-triazin derivatives as potent anti-Alzheimer agents, highlighting their potential in treating neurological disorders (Hosseini et al., 2019).
Heterocyclic Compounds in Drug Synthesis : Another study synthesized and evaluated the biological activity of some 1,2,4-triazine derivatives, demonstrating their role in the development of drugs with varied therapeutic applications (El‐Barbary, Sakran, El-Madani, & Nielsen, 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . For instance, one of the derivatives of this compound, referred to as compound 8e, inhibited BuChE via a mixed-type inhibition mode . This suggests that compound 8e can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE and BuChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can have various effects at the molecular and cellular level, potentially improving cognitive function in conditions like Alzheimer’s disease .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-11-5-7-12(8-6-11)23-9-15(21)24-10-20-16(22)13-3-1-2-4-14(13)18-19-20/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGOYVYGESMMPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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